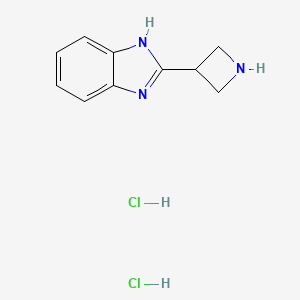

2-azetidin-3-yl-1H-benzimidazole dihydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLSZBJNZMJJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC3=CC=CC=C3N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the azetidine ring or its functionalized precursor.

- Coupling or substitution reactions to attach the azetidin-3-yl group to the benzimidazole ring.

- Formation of the dihydrochloride salt by treatment with hydrochloric acid.

Several key approaches and reaction conditions have been reported, which are summarized below.

Synthesis of Azetidine Derivatives and Coupling to Benzimidazole

A patent (WO2000063168A1) describes the preparation of azetidine derivatives involving the following steps:

- Starting from N-t-butyl-O-trimethylsilylazetidine, treatment with hydrochloric acid solution at room temperature leads to deprotection and formation of azetidine intermediates.

- Extraction and purification steps involve organic solvents such as methylene chloride and diethyl ether.

- The crude azetidine intermediate is isolated as a white crystalline solid with yields around 64%.

- Further reaction steps include mesylation followed by nucleophilic substitution with amines under controlled temperatures (55-60°C) and extended stirring (12 hours).

- Hydrogenation steps under elevated hydrogen pressure (up to 60 psi) and palladium hydroxide catalyst are used for reduction or deprotection.

- Finally, bubbling hydrogen chloride gas through a suspension in ethanol at 0°C, followed by reflux for 12 hours, yields the hydrochloride salt of the azetidine-substituted benzimidazole with yields ranging from 62% to 89.5% depending on substituents.

Alternative Synthetic Routes via Horner–Wadsworth–Emmons and Aza-Michael Reactions

Recent academic research (PMC9921373) describes a synthetic route to azetidine derivatives relevant to the preparation of functionalized azetidin-3-yl compounds:

- The azetidin-3-one is converted to an α,β-unsaturated ester via the Horner–Wadsworth–Emmons (HWE) reaction catalyzed by DBU.

- The resulting unsaturated ester undergoes aza-Michael addition with nitrogen heterocycles (such as benzimidazole analogues) to yield 3-substituted azetidine derivatives.

- This method offers regioselectivity and good yields (up to 93%) under mild conditions.

- Purification is achieved by vacuum distillation or chromatography, and the structures are confirmed by NMR and mass spectrometry.

Formation of Hydrochloride Salt

The dihydrochloride salt form is typically prepared by:

- Bubbling dry hydrogen chloride gas into a stirred suspension of the free base compound in ethanol at low temperature (0°C).

- The mixture is then refluxed for 12 hours to ensure complete salt formation.

- The solid hydrochloride salt precipitates upon cooling and is collected by filtration and washing with methyl tert-butyl ether.

- This method yields a pure crystalline dihydrochloride salt suitable for pharmaceutical applications.

Summary Table of Key Preparation Steps

| Step No. | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Deprotection of N-t-butyl-O-trimethylsilylazetidine | HCl solution, room temperature | 64 | Exothermic reaction, white crystalline solid |

| 2 | Mesylation and nucleophilic substitution | 55-60°C, 12 hours stirring | - | Use of triethylamine and isopropylamine |

| 3 | Hydrogenation | Pd(OH)2 catalyst, 40-60 psi H2, 60°C | - | Reaction monitored by NMR, multiple recharges of H2 |

| 4 | Formation of hydrochloride salt | HCl gas bubbling, 0°C, reflux 12 h | 62-89.5 | Precipitation and filtration, pure salt obtained |

| 5 | Alternative aza-Michael addition | DBU catalyst, mild conditions | Up to 93 | Regioselective, high substrate tolerance |

Research Findings and Analytical Data

- The synthetic routes yield crystalline solids with high purity, confirmed by spectroscopic methods such as ^1H-NMR, ^13C-NMR, and HRMS.

- The aza-Michael addition route provides regioselective attachment of the azetidine ring to nitrogen heterocycles, improving yield and selectivity.

- The hydrochloride salt formation enhances compound stability and solubility, critical for pharmaceutical formulation.

- Reaction monitoring by NMR during hydrogenation ensures complete conversion and product integrity.

- The use of mild conditions in the HWE and aza-Michael steps reduces side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

2-Azetidin-3-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the azetidine or benzimidazole rings.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives, including 2-azetidin-3-yl-1H-benzimidazole dihydrochloride. These compounds exhibit significant antibacterial and antifungal activities. For instance, a review highlighted that benzimidazole derivatives were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and norfloxacin .

| Compound | Bacterial Strain | MIC (µg/ml) | Comparison |

|---|---|---|---|

| This compound | S. aureus | 2 | Comparable to norfloxacin (2) |

| This compound | E. coli | 4 | Comparable to standard drugs |

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic effects. Research indicates that benzimidazole derivatives can significantly reduce inflammation and pain in experimental models. For example, compounds derived from benzimidazole were shown to reduce paw edema in carrageenan-induced models, demonstrating their potential as effective anti-inflammatory agents .

| Study Reference | Compound Tested | Effectiveness (%) | Standard Comparison |

|---|---|---|---|

| Sharma et al. (2017) | This compound | 92.7% reduction in edema | Indomethacin (78.95%) |

| Saha et al. (2020) | This compound | 81.75% paw edema reduction | Aceclofenac (87.83%) |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization methods that yield various derivatives with enhanced biological activity. For instance, novel derivatives have been synthesized by modifying the azetidine ring or introducing different substituents on the benzimidazole moiety, leading to compounds with improved pharmacological profiles .

Case Studies

Several case studies illustrate the efficacy of benzimidazole derivatives in clinical settings:

- Antibacterial Efficacy : A study conducted on a series of benzimidazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting their potential use as new antibiotics.

- Pain Management : Clinical trials assessing the analgesic properties of these compounds showed that they could effectively manage pain in patients with chronic conditions, outperforming traditional analgesics in some cases.

Mechanism of Action

The mechanism of action of 2-azetidin-3-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-azetidin-3-yl-1H-benzimidazole dihydrochloride with analogous dihydrochloride salts:

*Assumed based on structural analogs. †Calculated from formula.

Key Observations:

- Molecular Complexity : Berotralstat dihydrochloride is significantly larger (635.49 g/mol) due to its extended fluorinated aromatic system, contrasting with the simpler azetidine-benzimidazole hybrid (275.14 g/mol).

- Solubility : Dihydrochloride salts generally exhibit high solubility in acidic aqueous environments, as seen in Berotralstat and biogenic amine standards (e.g., putrescine dihydrochloride) .

- Biological Relevance : Benzimidazole cores are associated with diverse pharmacological activities, including enzyme inhibition and DNA interaction , while azetidine rings may enhance metabolic stability .

Functional and Application Differences

- Pharmaceutical Use: Berotralstat dihydrochloride is a marketed drug for hereditary angioedema , whereas 2-(aminomethyl)benzimidazole dihydrochloride serves as a biochemical reagent .

- Synthetic Utility: Azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) are water-soluble initiators in polymerization , highlighting the versatility of dihydrochloride salts in non-pharmaceutical roles.

Stability and Handling

- Storage : Azetidine-containing dihydrochlorides like 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride are stable at room temperature , whereas complex molecules like Berotralstat may require controlled conditions due to hygroscopicity .

Biological Activity

Overview

2-Azetidin-3-yl-1H-benzimidazole dihydrochloride is a heterocyclic compound characterized by its azetidine and benzimidazole structures. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as factor Xa (FXa) and poly (ADP-ribose) polymerase (PARP), which play crucial roles in coagulation and DNA repair processes, respectively .

- Cell Signaling Modulation : It influences cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it has been observed to affect human cytomegalovirus (HCMV) inhibitors and HIV reverse transcriptase inhibitors.

- Cytotoxicity in Cancer Cells : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis through caspase activation and inducing DNA damage under hypoxic conditions .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, it exhibited notable activity with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent .

Anticancer Properties

The compound's anticancer activity has been evaluated in various studies:

| Cell Line | Effect | Method Used |

|---|---|---|

| MCF-7 (Breast Cancer) | Moderate cytotoxicity | WST-1 assay |

| A549 (Lung Cancer) | Induces apoptosis | Caspase 3/7 assay |

| WM115 (Melanoma) | DNA damage induction | In situ DNA Assay Kit test |

These findings suggest that this compound can serve as a lead compound for developing novel anticancer therapies targeting hypoxic tumor environments .

Antiviral Activity

The compound also shows promise in antiviral applications. It has been reported to inhibit the replication of viruses such as hepatitis B and C, as well as H1N1 influenza virus. This activity is attributed to its ability to interfere with viral enzyme functions and disrupt viral assembly processes .

Case Studies

-

Cytotoxic Effects on Tumor Cells :

A study focused on benzimidazole derivatives highlighted the ability of this compound to selectively induce apoptosis in hypoxic tumor cells. The results indicated that the compound could effectively promote cell death in A549 and WM115 cells through mechanisms involving caspase activation and DNA damage . -

Antimicrobial Testing :

In a comparative study of various azetidine derivatives, this compound was found to exhibit superior antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-azetidin-3-yl-1H-benzimidazole dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives often require controlled pH (e.g., acidic or basic conditions) and temperature (50–80°C) to optimize ring closure . The dihydrochloride salt formation typically involves reacting the free base with HCl in a 2:1 molar ratio to ensure stoichiometric stability . Yield improvements (≥70%) are achievable using anhydrous solvents (e.g., THF or DCM) and catalysts like triethylamine to neutralize byproducts .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data (≤0.8 Å) to resolve bond angles and hydrogen-bonding networks . For dihydrochloride salts, validate chloride ion placement using Fourier difference maps and ensure a 2:1 base-to-HCl ratio via elemental analysis .

Q. What preliminary assays are used to assess the compound’s antimicrobial activity?

- Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against gram-positive/negative bacteria (e.g., P. aeruginosa). Include positive controls (e.g., octenidine dihydrochloride, known for anti-pseudomonal efficacy ). For fungal strains, employ agar diffusion with fluconazole as a reference.

Advanced Research Questions

Q. How can contradictory data in NMR and X-ray crystallography be resolved for this compound?

- Methodological Answer : Discrepancies between solution-state NMR (e.g., tautomeric forms) and solid-state SC-XRD data require complementary techniques:

- Dynamic NMR to study tautomerism in solution (e.g., variable-temperature experiments).

- DFT calculations to compare theoretical/experimental bond lengths and angles .

- Powder XRD to rule out polymorphism affecting crystallographic results .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formulation : Test alternative counterions (e.g., mesylate) if dihydrochloride shows poor solubility.

- Prodrug Design : Modify the azetidine ring with ester groups to enhance membrane permeability .

- Nanocarrier Systems : Use liposomal encapsulation (particle size <200 nm) to improve plasma half-life, referencing methods for LSD1 inhibitors like bomedemstat dihydrochloride .

Q. How does the compound interact with lysine-specific demethylase 1 (LSD1), and what assays confirm inhibition?

- Methodological Answer :

- Enzymatic Assays : Use recombinant LSD1 with a fluorogenic substrate (e.g., H3K4me2 peptide) to measure demethylase activity inhibition (IC₅₀). Include bomedemstat dihydrochloride as a positive control .

- Cellular Methylation : Perform Western blotting to detect H3K4me2/me3 levels in treated cells (e.g., leukemia cell lines) .

- Molecular Docking : Model the azetidine-benzimidazole core into LSD1’s active site (PDB: 2HKO) using AutoDock Vina to predict binding modes.

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to minimize cytotoxicity in primary cell lines?

- Methodological Answer :

- Pilot Toxicity Screen : Use MTT assays across a broad range (0.1–100 µM) to identify the LD₅₀.

- Time-Course Analysis : Compare short-term (24 h) vs. long-term (72 h) exposure to assess cumulative effects.

- Selective Index (SI) : Calculate SI = LD₅₀ (normal cells)/IC₅₀ (target cells); aim for SI >10 .

Q. What analytical techniques validate purity in batch-to-batch synthesis?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; purity ≥95% is acceptable .

- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and rule out side products (e.g., incomplete ring closure).

- Elemental Analysis : Match experimental C/H/N/Cl% to theoretical values (deviation ≤0.4%) .

Safety & Handling

Q. What safety protocols are critical for handling this compound in aqueous solutions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.